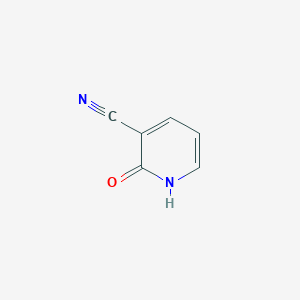

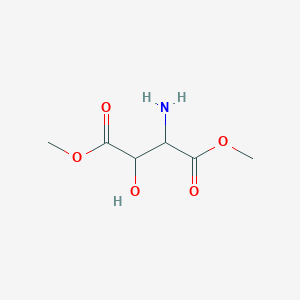

Dimethyl 2-amino-3-hydroxybutanedioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

The primary target of Dimethyl 2-amino-3-hydroxybutanedioate is the Epidermal Growth Factor Receptor (EGFR) kinase domain . EGFR is a key driver in tumor development and progression . It modulates the growth and differentiation of epithelial cells through phosphorylation of intracellular substrates .

Mode of Action

this compound interacts with its target, the EGFR kinase domain, by forming a molecular complex with high affinity and bonding energy . This interaction results in the inhibition of EGFR, thereby disrupting the signaling pathways that drive carcinogenesis .

Biochemical Pathways

The compound affects the EGFR signaling pathway, which plays a crucial role in the growth and differentiation of epithelial cells . By inhibiting EGFR, the compound disrupts the downstream effects of this pathway, which include oncogenic transformation and acceleration of tumor growth .

Result of Action

The inhibition of EGFR by this compound leads to a disruption in the growth and differentiation of epithelial cells . This disruption can result in the prevention of oncogenic transformation and the slowing of tumor growth . The compound has been suggested to have high antitumor activity against malignant neoplasms expressing EGFR .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl Hydroxyaspartate, Mixture of Diastereomers, typically involves the esterification of hydroxyaspartic acid. The reaction conditions often include the use of methanol and a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of Dimethyl Hydroxyaspartate, Mixture of Diastereomers, follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl Hydroxyaspartate, Mixture of Diastereomers, undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like sodium hydroxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in an anhydrous solvent.

Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Dimethyl Hydroxyaspartate, Mixture of Diastereomers, has a wide range of scientific research applications:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Employed in studies involving amino acid metabolism and enzyme activity.

Medicine: Investigated for its potential therapeutic effects and as a biochemical marker.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Dimethyl Aspartate: Similar in structure but lacks the hydroxy group.

Dimethyl Glutamate: Contains an additional methylene group compared to Dimethyl Hydroxyaspartate.

Dimethyl Serine: Similar but with a different side chain.

Uniqueness

Dimethyl Hydroxyaspartate, Mixture of Diastereomers, is unique due to its specific structural configuration and the presence of both hydroxyl and ester functional groups. This combination allows it to participate in a variety of chemical reactions and makes it valuable in research applications .

Properties

IUPAC Name |

dimethyl 2-amino-3-hydroxybutanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO5/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,8H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPFNKFGJIMFFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(=O)OC)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00500873 |

Source

|

| Record name | Dimethyl 3-hydroxyaspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471242-80-5 |

Source

|

| Record name | Dimethyl 3-hydroxyaspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hydrazine Carboxamide,N-{4-[4(4-methoxyphenyl)-1-pipezinyl]phenyl}](/img/structure/B16756.png)

![Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate](/img/structure/B16757.png)

![[4-(Chlorosulfonyl)phenyl]acetic acid](/img/structure/B16784.png)